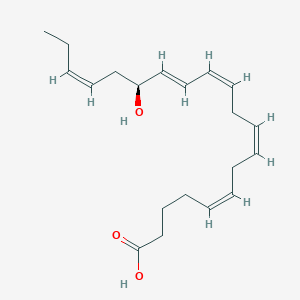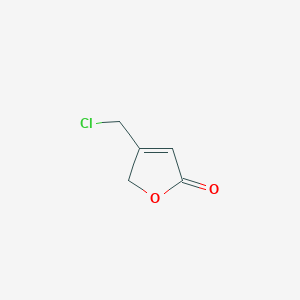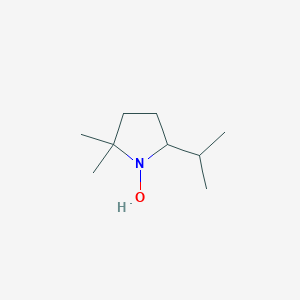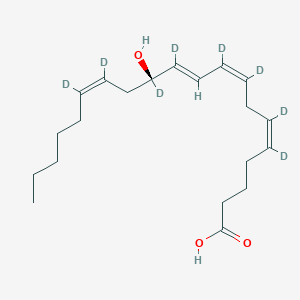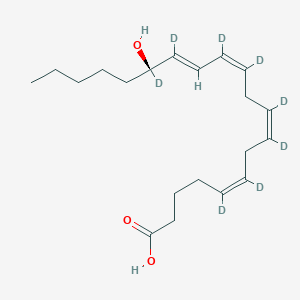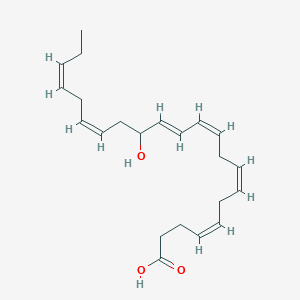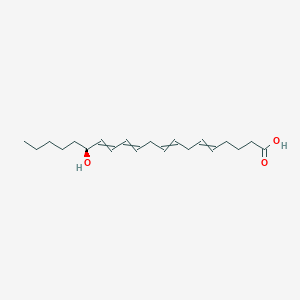
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Overview
Description
“(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid” is a chemical compound . The molecule contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .
Molecular Structure Analysis
The molecule consists of 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 320.5 g/mol. It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Scientific Research Applications
Role in Solubilizing Tricalcium Phosphate
Specific Scientific Field
This application falls under the field of Microbiology and Plant Nutrition.
Summary of the Application
The organic acids produced by Enterobacter sp. strain 15S, including “(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid”, have been found to play a significant role in solubilizing tricalcium phosphate, which is an insoluble form of phosphorus often found in soil .
Methods of Application
In the study, two independent experiments were performed. In the first experiment, the phosphate solubilizing activity of Enterobacter 15S was associated with the release of various organic acids. In the second experiment, cucumber plants were grown in a system consisting of a nutrient solution supplemented with the organic acids identified in Enterobacter 15S .
Results or Outcomes
The use of Enterobacter 15S and its secreted organic acids proved to be efficient in the in situ tricalcium phosphate solubilization. The enhancement of the morpho-physiological traits of phosphorus-starved cucumber plants was evident when treated with Enterobacter 15S .
Role in Hypoxia-induced Pulmonary Hypertension
Specific Scientific Field
This application is in the field of Physiology and Medical Sciences.
Summary of the Application
The metabolite 15-hydroxyeicosatetraenoic acid (15-HETE) plays a central role in the contractile machinery, and in the initiation and propagation of cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .
Methods of Application
The study focused on the role played by 15-LO/15-HETE, which promotes a proliferative, antiapoptotic, and vasoconstrictive physiological milieu leading to hypoxic pulmonary hypertension .
Results or Outcomes
The study found that 15-LO is upregulated in pulmonary artery endothelial cells and smooth muscle cells of PAH patients, and its metabolite 15-HETE plays a central role in the pathogenesis of PAH .
Role in Inhibiting Proliferation in Prostate Carcinoma Cells
Specific Scientific Field
This application is in the field of Oncology.
Summary of the Application
15S-Hydroxyeicosatetraenoic Acid has been found to activate Peroxisome Proliferator-activated Receptor γ and inhibit proliferation in PC3 Prostate Carcinoma Cells .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes obtained for this application are not detailed in the available resources .
Role in Catalysis
Specific Scientific Field
This application falls under the field of Chemistry and Material Science.
Summary of the Application
The presence of phosphorus in calcined samples might provide additional Brønsted acid sites for potential applications in catalysis .
properties
IUPAC Name |
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390600 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
CAS RN |
83603-31-0 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



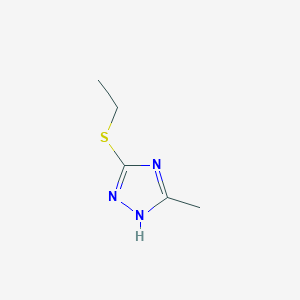
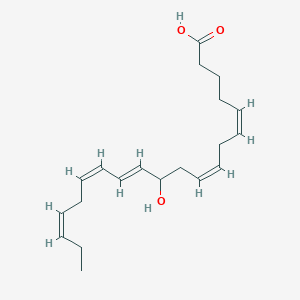
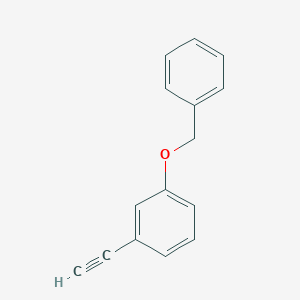
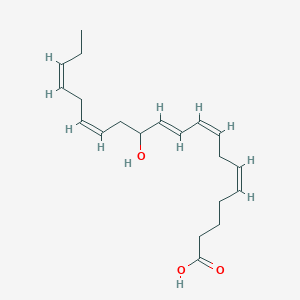
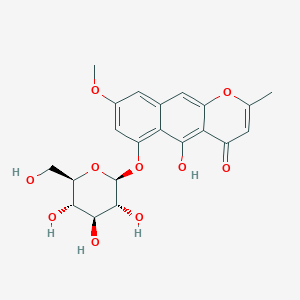
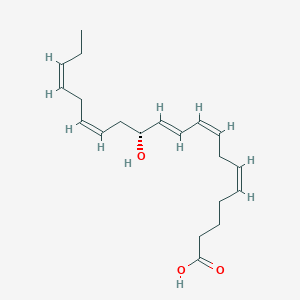
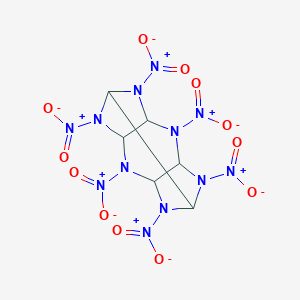
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
